2,6-Dimethyl-4-nitroaniline
Overview
Description
2,6-Dimethyl-4-nitroaniline is an organic compound with the molecular formula C8H10N2O2. It is a derivative of aniline, where two methyl groups are substituted at the 2 and 6 positions, and a nitro group is substituted at the 4 position of the benzene ring. This compound is known for its applications in various chemical processes and industries .
Scientific Research Applications
2,6-Dimethyl-4-nitroaniline has several applications in scientific research and industry:
Chemistry: It is used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in pharmaceuticals and as a precursor for drug synthesis.
Industry: It is used in the production of antioxidants, corrosion inhibitors, and other industrial chemicals
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
Nitro compounds, in general, are known to interact with various biological targets, often leading to toxic effects
Mode of Action
Nitro compounds, such as 2,6-Dimethyl-4-nitroaniline, are typically reduced by acquiring an electron, which can lead to the formation of various intermediates
Biochemical Pathways
Nitro compounds can participate in various chemical reactions, including nucleophilic substitution and reduction . The downstream effects of these reactions on biochemical pathways would depend on the specific targets and mode of action of this compound.
Result of Action
It is known that nitro compounds can cause various toxic effects, including skin and eye irritation, and respiratory issues . The specific effects of this compound would depend on its targets and mode of action.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of other chemicals can affect the reactivity of nitro compounds . Additionally, factors such as temperature and pH can influence the stability and activity of the compound .
Biochemical Analysis
Biochemical Properties
2,6-Dimethyl-4-nitroaniline plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It is known to interact with enzymes such as cytochrome P450, which is involved in the metabolism of various xenobiotics. The nitro group in this compound can undergo reduction reactions, leading to the formation of reactive intermediates that can bind to proteins and other biomolecules. These interactions can result in enzyme inhibition or activation, depending on the specific context of the reaction .
Cellular Effects
The effects of this compound on cellular processes are diverse. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can induce oxidative stress by generating reactive oxygen species (ROS), which can lead to changes in gene expression and activation of stress response pathways. Additionally, this compound can affect cellular metabolism by interacting with metabolic enzymes, thereby altering the flux of metabolites through various pathways .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One key mechanism involves the binding of the nitro group to nucleophilic sites on biomolecules, leading to the formation of covalent adducts. This can result in enzyme inhibition or activation, depending on the specific target. Additionally, the compound can undergo redox cycling, generating ROS that can cause oxidative damage to cellular components. These molecular interactions can lead to changes in gene expression and cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. The compound is relatively stable under standard laboratory conditions, but it can degrade over time, especially in the presence of light and oxygen. Long-term exposure to this compound has been shown to cause cumulative oxidative damage to cells, leading to alterations in cellular function and viability .
Dosage Effects in Animal Models
The effects of this compound in animal models vary with dosage. At low doses, the compound may have minimal effects on cellular function, while higher doses can lead to significant toxicity. Studies have shown that high doses of this compound can cause liver and kidney damage in animal models, likely due to the generation of ROS and subsequent oxidative stress. Additionally, threshold effects have been observed, where a certain dosage level must be reached before significant biological effects are seen .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its interactions with enzymes such as cytochrome P450. The compound can undergo reduction reactions, leading to the formation of amines and other metabolites. These metabolic transformations can affect the overall metabolic flux and levels of various metabolites in the cell. Additionally, the compound can influence the activity of metabolic enzymes, further altering metabolic pathways .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. The compound can bind to plasma proteins, affecting its distribution and localization within the body. Additionally, specific transporters may facilitate the uptake and efflux of this compound in cells, influencing its intracellular concentration and activity .
Subcellular Localization
The subcellular localization of this compound can affect its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. For example, this compound may accumulate in the mitochondria, where it can induce oxidative stress and affect mitochondrial function. Understanding the subcellular localization of this compound is crucial for elucidating its biochemical and cellular effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,6-Dimethyl-4-nitroaniline can be synthesized through the nitration of 2,6-dimethylaniline. The nitration process involves the reaction of 2,6-dimethylaniline with a nitrating agent such as nitric acid in the presence of sulfuric acid. The reaction conditions typically include maintaining a low temperature to control the reaction rate and prevent over-nitration .
Industrial Production Methods: In industrial settings, the production of this compound follows a similar nitration process but on a larger scale. The reaction is carried out in large reactors with precise control over temperature and concentration of reactants to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions: 2,6-Dimethyl-4-nitroaniline undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen in the presence of a catalyst or sodium borohydride.
Common Reagents and Conditions:
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride in an alcoholic solvent.
Major Products Formed:
Reduction: The major product formed is 2,6-dimethyl-4-phenylenediamine.
Substitution: Depending on the substituent introduced, various substituted derivatives of this compound can be formed.
Comparison with Similar Compounds
- 2-Nitroaniline
- 3-Nitroaniline
- 4-Nitroaniline
- 2,4-Dimethyl-6-nitroaniline
Comparison: 2,6-Dimethyl-4-nitroaniline is unique due to the specific positioning of its methyl and nitro groups, which influence its chemical reactivity and physical properties. Compared to other nitroaniline isomers, it exhibits distinct reactivity patterns in electrophilic aromatic substitution reactions and reduction processes .
Properties
IUPAC Name |
2,6-dimethyl-4-nitroaniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2/c1-5-3-7(10(11)12)4-6(2)8(5)9/h3-4H,9H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSBSVUUVECHDDX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1N)C)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60168716 | |
Record name | Benzenamine, 2,6-dimethyl-4-nitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60168716 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
16947-63-0 | |
Record name | 2,6-Dimethyl-4-nitrobenzenamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=16947-63-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,6-Dimethyl-4-nitroaniline | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016947630 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 16947-63-0 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=101580 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Benzenamine, 2,6-dimethyl-4-nitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60168716 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,6-Dimethyl-4-nitroaniline | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2TW9QVR29N | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes the synthesis of 2,6-Dimethyl-4-nitroaniline unique?
A1: The synthesis of this compound presents a unique challenge due to the steric effects of the two methyl groups adjacent to the amine group []. These bulky groups hinder the resonance interaction between the amine's lone pair electrons and the nitro group, impacting its reactivity. The research paper by Wepster et al. [] describes an effective method for synthesizing this compound with high yields (80-90%) by first nitrating 2,6-dimethyl-(p-toluenesulpho) anilide or 2,6-dimethyl-benzenesulphoanilide in aqueous acetic acid, followed by deacylation.
Q2: How does the steric hindrance in this compound manifest itself in its chemical behavior?
A2: The significant steric hindrance caused by the methyl groups in this compound noticeably impacts its reactivity. This effect is evident in the rate of deacylation of 2,6-dimethyl-4-nitroacetanilide in sodium methoxide solution. The observed rate aligns with the anticipated steric inhibition of mesomerism []. Essentially, the bulky methyl groups restrict the resonance stabilization typically associated with aniline derivatives, making reactions like deacylation slower.
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